molecular formula C9H13NO3S2 B3083611 [2-(Isobutylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid CAS No. 1142201-38-4

[2-(Isobutylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid

Cat. No.: B3083611
CAS No.: 1142201-38-4
M. Wt: 247.3 g/mol
InChI Key: VNGXVBLOSQRYJH-UHFFFAOYSA-N
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Description

The compound [2-(Isobutylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid is a thiazole derivative featuring an isobutylthio substituent at the 2-position and an acetic acid moiety at the 5-position. This structure places it within a broader class of 4-oxo-4,5-dihydro-1,3-thiazole carboxylic acids, which are of interest due to their diverse pharmacological and chemical properties. The compound is commercially available (CAS: sc-321083) for research purposes .

Properties

IUPAC Name

2-[2-(2-methylpropylsulfanyl)-4-oxo-1,3-thiazol-5-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S2/c1-5(2)4-14-9-10-8(13)6(15-9)3-7(11)12/h5-6H,3-4H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGXVBLOSQRYJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=NC(=O)C(S1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [2-(Isobutylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . This reaction is carried out under specific conditions to ensure the formation of the thiazole ring. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

[2-(Isobutylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

[2-(Isobutylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of [2-(Isobutylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, leading to various biochemical effects . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Thiazole Core

Alkyl/Arylthio Substituents
  • [2-(Benzylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic Acid Substituent: Benzylthio (aromatic) vs. isobutylthio (aliphatic). However, steric hindrance from the benzyl moiety may reduce binding efficiency in biological targets .
  • [2-(Ethylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic Acid (CAS: 1142201-33-9)
    • Substituent : Ethylthio (shorter alkyl chain) vs. isobutylthio.
    • Impact : The smaller ethyl group reduces steric bulk, possibly improving metabolic stability but decreasing lipophilicity. This highlights the role of alkyl chain length in modulating pharmacokinetics .
Electron-Withdrawing and Heterocyclic Substituents
  • [3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetic Acid Substituent: 4-Chlorophenyl (electron-withdrawing). This compound demonstrated anti-Toxoplasma gondii activity, suggesting that electron-withdrawing groups may enhance bioactivity in certain contexts .
  • 2-[(2Z)-4-Oxo-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolidin-5-yl]acetic Acid Substituent: Triazolylimino (heterocyclic).

Functional Group Modifications

Amino vs. Thioether Substituents
  • {2-[(4-Methylphenyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetic Acid (CAS: 303120-90-3) Substituent: 4-Methylphenylamino (electron-donating). However, reduced lipophilicity compared to thioethers may limit membrane penetration .
  • 3-{2-[2-(Diethylamino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic Acid Substituent: Diethylamino and benzoic acid. Impact: The diethylamino group enhances basicity and lipophilicity, while the benzoic acid moiety introduces a second ionizable group, improving aqueous solubility. This dual functionality contrasts with the single carboxylic acid in the target compound .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight Key Properties Reference
Target Compound Isobutylthio C₉H₁₃NO₃S₂ 263.34 High lipophilicity, research standard
[2-(Benzylthio)-...]acetic Acid Benzylthio C₁₂H₁₁NO₃S₂ 281.35 Aromatic, moderate solubility
[2-(Ethylthio)-...]acetic Acid Ethylthio C₇H₉NO₃S₂ 219.28 Compact, improved metabolic stability
[3-(4-Chlorophenyl)-...]acetic Acid 4-Chlorophenyl C₁₁H₈ClNO₃S 269.70 Anti-T. gondii activity
{2-[(4-Methylphenyl)amino]-...}acetic Acid 4-Methylphenylamino C₁₂H₁₂N₂O₃S 264.30 Enhanced hydrogen bonding

Biological Activity

[2-(Isobutylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid is a thiazole derivative with notable biological activities. This compound has been studied for its potential applications in various fields, including antimicrobial, antifungal, and anticancer activities. The following sections provide a detailed examination of its biological activity, including mechanisms of action, comparisons with similar compounds, and relevant case studies.

  • Molecular Formula : C₉H₁₃NO₃S₂
  • Molecular Weight : 247.33 g/mol
  • CAS Number : 1142201-38-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of aldose reductase (ALR2), an enzyme implicated in diabetic complications. Studies indicate that derivatives of thiazole can exhibit submicromolar IC50 values against ALR2, suggesting strong inhibitory activity .
  • Antimicrobial Activity : Research has demonstrated that thiazole derivatives possess significant antimicrobial and antifungal properties. The presence of the isobutylthio group enhances these activities by improving the compound's interaction with microbial cell membranes.
  • Cytotoxicity : Investigations into its cytotoxic effects have revealed that while some derivatives exhibit low antiproliferative activity against cancer cell lines like HepG2, modifications to the structure could enhance efficacy .

Comparative Analysis

The biological activity of this compound can be compared to other thiazole derivatives:

Compound TypeBiological ActivityNotes
2,4-Disubstituted ThiazolesAntimicrobial, AnticancerSimilar structural features
Indole DerivativesAnticancerDifferent structure but shares biological properties
(4-Oxo-2-thioxothiazolidin-3-yl)acetic acidsAldose reductase inhibitionPotent inhibitors with similar mechanisms

Study on Aldose Reductase Inhibition

A study evaluated the aldose reductase inhibitory action of various thiazole derivatives, including this compound. It was found that modifications to the thiazole ring significantly affected inhibition potency and selectivity .

Antimicrobial Efficacy

In another research study focusing on the antimicrobial properties of thiazole derivatives, this compound was tested against various bacterial strains. Results indicated promising antimicrobial efficacy, particularly against Gram-positive bacteria.

Cytotoxicity Assessment

The cytotoxic effects of the compound were assessed using HepG2 cell lines. Although initial results showed low antiproliferative activity, further structural modifications were suggested to enhance its therapeutic potential against cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(Isobutylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid
Reactant of Route 2
[2-(Isobutylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid

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